3-メチル-2-ベンゾチアゾリノンヒドラゾン塩酸塩

説明

2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride is a compound that has been explored for various chemical reactions and properties, including its potential in synthesizing new heterocycles with antitumor activities. Its derivatives have shown activity against several human solid tumor cell lines, highlighting its significance in medicinal chemistry research (Ibrahim et al., 2015).

Synthesis Analysis

The synthesis of 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride and its derivatives involves condensation reactions with selected aldehydes to form Schiff bases, followed by various cyclization reactions to afford compounds with potential antitumor properties (Ibrahim et al., 2015).

Molecular Structure Analysis

X-ray diffraction and spectroscopic techniques, such as IR, UV/Vis, and NMR spectroscopies, have been used to characterize the molecular structure of benzothiazole hydrazone derivatives. These studies provide insights into the molecular arrangements and the potential of these compounds as building blocks for conducting molecular materials (Gatard et al., 2010).

Chemical Reactions and Properties

Benzothiazole hydrazones undergo various chemical reactions, including condensations and cyclizations, to form a diverse range of compounds. These reactions are essential for synthesizing molecules with potential biological activities, including anticancer properties (Ibrahim et al., 2015).

Physical Properties Analysis

The physical properties of benzothiazole hydrazone derivatives, such as solubility, melting points, and crystalline structures, have been studied using various analytical techniques. These properties are crucial for understanding the stability and reactivity of these compounds (Yosef, 2010).

Chemical Properties Analysis

The chemical properties of 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride derivatives, including their reactivity, stability, and potential biological activities, have been extensively studied. These properties are fundamental to the development of new drugs and materials with specific functions (Ibrahim et al., 2015).

科学的研究の応用

脂肪族アルデヒドの分光光度測定

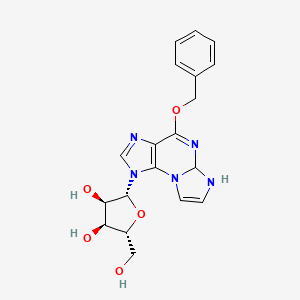

この化合物は、脂肪族アルデヒドの分光光度測定のための試薬として使用されます {svg_1} {svg_2}. 脂肪族アルデヒドは、ホルミル基を含む有機化合物です。この方法は、さまざまなサンプル中のこれらの化合物を正確に測定することができます。

グリコサミノグリカン中のヘキソサミン測定

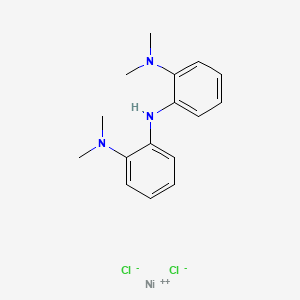

3-メチル-2-ベンゾチアゾリノンヒドラゾン塩酸塩は、グリコサミノグリカン中のヘキソサミン測定に使用されます {svg_3} {svg_4}. グリコサミノグリカンは、繰り返し二糖ユニットからなる長い非分岐多糖です。このアプリケーションは、生化学研究に特に役立ちます。

ペルオキシダーゼ呈色反応

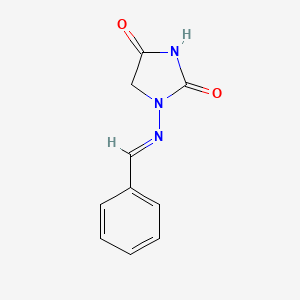

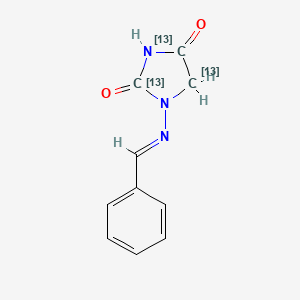

この化合物は、新しいペルオキシダーゼ呈色反応に組み込まれています {svg_5} {svg_6}. ペルオキシダーゼは、一般に次の形の反応を触媒する酵素の大規模なファミリーです。

ROOR’+2e−+2H+→2ROH\text{ROOR'} + 2e^- + 2H^+ \rightarrow 2ROH ROOR’+2e−+2H+→2ROH

この反応は、さまざまな診断方法でよく使用されます。

環境試料中のセレン(IV)の測定

これは、環境試料中のセレン(IV)の微量を分光光度測定するための試薬でもあります {svg_7} {svg_8}. セレンは、動物やヒトにとって必須の微量栄養素ですが、大量に摂取すると有毒です。そのため、環境中のセレンレベルを監視することが不可欠です。

残留塩素測定のための求電子性カップリング試薬

3-メチル-2-ベンゾチアゾリノンヒドラゾン塩酸塩水和物は、残留塩素測定のための求電子性カップリング試薬として使用されました {svg_9} {svg_10}. これは、塩素を消毒剤として使用する水処理施設で特に重要です。

ベンゾジアゼピンおよびコレステロールのための発色試薬

この化合物は、ベンゾジアゼピンおよびコレステロールの測定のための発色試薬として役立ちます {svg_11} {svg_12}. ベンゾジアゼピンは、精神活性薬の一種であり、コレステロールは脂質分子の種類です。どちらも、医学および製薬研究において重要です。

ベンゾチアゾリウムアゾ染料の合成

これは、ベンゾチアゾリウムアゾ染料の合成に使用されます {svg_13} {svg_14}. アゾ染料は、RおよびR’がアリールまたはアルキルのいずれかであることができる官能基R−N=N−R’を有する有機化合物です。アゾ染料は、繊維産業で広く使用されています。

Safety and Hazards

作用機序

Target of Action

It is known to be used as a reagent in various biochemical assays, suggesting that it interacts with multiple molecular targets .

Mode of Action

Under experimental conditions, MBTH loses two electrons and one proton on oxidation, forming an electrophilic intermediate . This intermediate is an active coupling species, which suggests that MBTH may interact with its targets through a mechanism of oxidative coupling .

Biochemical Pathways

MBTH is used as a reagent for the spectrophotometric determination of various substances, including aliphatic aldehydes , hexosamines in glycosaminoglycans , and traces of selenium (IV) in environmental samples . This suggests that MBTH may interact with these substances and potentially affect their associated biochemical pathways.

Result of Action

Its use as a reagent in the spectrophotometric determination of various substances suggests that it may cause changes in the optical properties of these substances, potentially leading to changes in their detectability .

Action Environment

The action, efficacy, and stability of MBTH are likely to be influenced by environmental factors such as pH, temperature, and the presence of other substances. For example, its use as a reagent in spectrophotometric assays suggests that it may be sensitive to light and other factors that can affect optical properties .

特性

IUPAC Name |

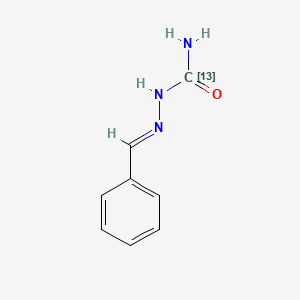

(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZPVSPULCMUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884060 | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4338-98-1, 14448-67-0, 149022-15-1 | |

| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4338-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzothiazol-2(3H)-one hydrazone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylbenzothiazol-2(3H)-one hydrazone monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does MBTH enable the detection of various analytes in spectrophotometric methods?

A1: MBTH acts as a chromogenic reagent, undergoing specific reactions with target analytes to produce colored compounds. The intensity of the color, measured by a spectrophotometer, correlates directly with the analyte concentration. []

Q2: What are some examples of analytes that can be detected using MBTH-based spectrophotometric methods?

A2: MBTH-based methods have been developed for detecting a wide range of analytes, including:* Metal ions like Thallium (III) [] and Selenium (IV) []* Pharmaceutical compounds like Vardenafil [, ], Cefixime trihydrate [], Gemcitabine HCl [], Abacavir Sulphate [], and Tolterodine Tartrate []* Biomolecules like chitin in fungi [] and catecholamines [, ]* Environmental pollutants like formaldehyde [, ] and nitrite []

Q3: How sensitive are MBTH-based spectrophotometric methods?

A3: MBTH-based methods exhibit varying sensitivities depending on the specific analyte and reaction conditions. For instance, the method for Thallium (III) detection has a Sandell's sensitivity of 0.00723 microg/mL. [] The formaldehyde detection method can detect concentrations as low as 3 micrograms m-3. []

Q4: What are the typical color changes observed in MBTH-based assays, and what wavelengths are used for measurement?

A4: The color of the reaction product depends on the specific analyte and reaction conditions. Examples include:* Blue: Reaction product with formaldehyde in the presence of iron (III) chloride-sulfamic acid, measured at 628 nm. []* Green: Formed with Vardenafil in the presence of ferric chloride in acidic medium, measured at 625 nm. [, ]* Pink: Resulting from the reaction with selenium (IV) and dopamine hydrochloride in sulfuric acid, measured at 520 nm. []* Orange: Produced in the reaction with catecholamine (methyldopa) and potassium ferricyanide at pH 10.4, measured at 460 nm. []

Q5: Are there any limitations to using MBTH in spectrophotometric methods?

A5: While generally versatile, potential limitations include:* Interference from other compounds present in the sample matrix. [, ]* Optimization of reaction conditions (pH, temperature, reagent concentrations) for each specific analyte is crucial for reliable results. [, , ]

Q6: How is MBTH used to study enzymes like peroxidase?

A6: MBTH can be used as a substrate in peroxidase assays. Horseradish peroxidase, for example, catalyzes the oxidation of MBTH in the presence of hydrogen peroxide. This reaction forms a blue-colored product, allowing for the quantification of peroxidase activity. []

Q7: What is the role of MBTH in studying the enzyme pyranose oxidase?

A7: MBTH, along with 3-dimethylaminobenzoic acid, is used as a chromogenic reagent in a spectrophotometric assay for pyranose oxidase activity. The enzyme catalyzes the oxidation of glucose to produce hydrogen peroxide, which then reacts with the MBTH/DMAB system, generating a measurable color change. This method has been applied to study the enzyme in various fungi like Phanerochaete chrysosporium and Trametes versicolor. [, ]

Q8: Has the stability of MBTH under different conditions been studied?

A8: While specific stability studies on MBTH alone are limited in the provided research, its stability within reaction mixtures has been investigated. For instance, the blue-colored product formed with formaldehyde remains stable for a sufficient duration for analysis. [] Similarly, the stability of colored products formed with other analytes like selenium (IV) and catecholamine has also been noted. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]hept-2-en-7-one, 5-ethynyl-, endo- (9CI)](/img/no-structure.png)

![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1147432.png)